

3,5-Dichlorosalicylic acid molecular weight

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Compound of Interest

Compound Name: 3,5-Dichlorosalicylic acid

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An In-depth Technical Guide to **3,5-Dichlorosalicylic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,5-Dichlorosalicylic acid**, a halogenated derivative of salicylic acid. It is recognized as a bioactive compound and serves as a crucial intermediate in the synthesis of dyes and pharmaceuticals.^[1] This document details its core physicochemical properties, outlines experimental protocols for its synthesis and analysis, and explores its biological significance, particularly as a potential enzyme inhibitor.

Physicochemical and Structural Data

3,5-Dichlorosalicylic acid is a chlorobenzoic acid characterized by a benzoic acid core with two chlorine substituents at positions 3 and 5, and a hydroxyl group at position 2.^{[1][2]} Its chemical structure and properties are fundamental to its reactivity and biological interactions. The key quantitative data for this compound are summarized below.

Property	Value	Source
Molecular Weight	207.01 g/mol	[2][3]
Molecular Formula	C ₇ H ₄ Cl ₂ O ₃	[2]
IUPAC Name	3,5-dichloro-2-hydroxybenzoic acid	[2]
CAS Number	320-72-9	[2]
Melting Point	220-222 °C	[1]
Appearance	White crystalline powder	[1]
XLogP3-AA	2.9	[2]
Hydrogen Bond Donor Count	2	[2]
Solubility	Slightly soluble in hot water; very soluble in alcohol and ether.	[2]

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. The following sections provide established protocols for the synthesis and analysis of **3,5-Dichlorosalicylic acid**.

Synthesis Protocol: Chlorination of Salicylic Acid

A common method for synthesizing **3,5-Dichlorosalicylic acid** involves the direct chlorination of salicylic acid. The following protocol is based on established chlorination procedures.[4]

Materials:

- Salicylic acid
- Concentrated sulfuric acid (96-98%)
- Gaseous chlorine

- Ice
- Water
- Reaction vessel with a stirrer and gas inlet

Procedure:

- **Dissolution:** Dissolve salicylic acid in concentrated sulfuric acid within a reaction vessel equipped for vigorous stirring and cooling. Maintain the temperature below 35°C, preferably between 5-10°C.
- **Initial Chlorination:** Pass gaseous chlorine into the stirred solution. Continue this step until the salicylic acid is predominantly converted to a mixture of 3- and 5-chlorosalicylic acids.
- **Dichlorination:** Increase the reaction temperature to approximately 50-75°C (preferably 65-70°C). Continue to pass chlorine gas through the mixture to facilitate the conversion to **3,5-Dichlorosalicylic acid**.
- **Reaction Quenching:** Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture over a large volume of ice and water to precipitate the product.
- **Isolation and Purification:** Filter the resulting slurry to collect the crude **3,5-Dichlorosalicylic acid**. Wash the solid with cold water to remove residual acid. The product can be further purified by recrystallization, for instance, from dilute alcohol.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of **3,5-Dichlorosalicylic acid** can be effectively performed using HPLC. The following protocol is a representative method adapted from procedures for similar aromatic acids.^[5]

Instrumentation & Conditions:

- **HPLC System:** A standard system with a UV detector.

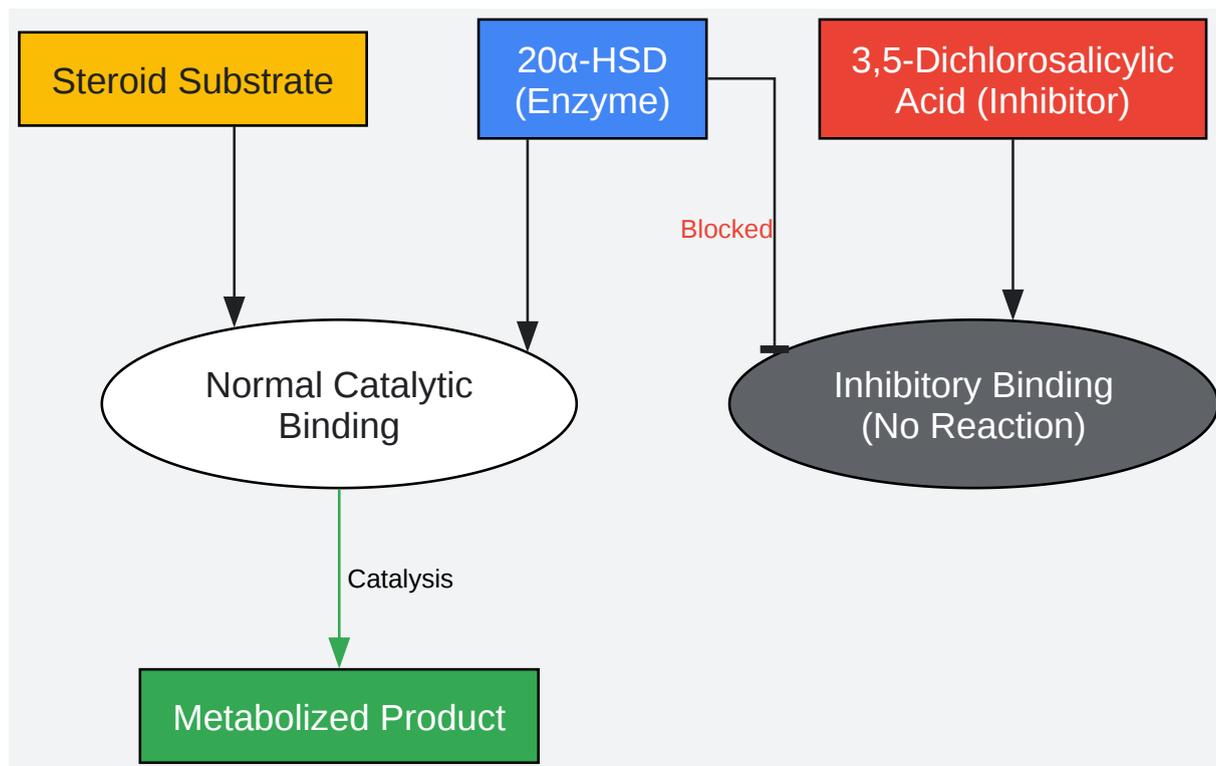
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: Isocratic mixture of methanol and water (e.g., 70:30 v/v) with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 235 nm.
- Column Temperature: 30°C.
- Injection Volume: 20 µL.

Procedure:

- Standard Preparation: Prepare a stock solution of 1000 µg/mL by accurately weighing and dissolving 100 mg of **3,5-Dichlorosalicylic acid** reference standard in 100 mL of methanol. Create a series of working standards (e.g., 0.1 to 100 µg/mL) by diluting the stock solution with the mobile phase.[5]
- Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in methanol to achieve a final concentration within the method's linear range.[5]
- Analysis: Inject the prepared standards and samples into the HPLC system.
- Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of **3,5-Dichlorosalicylic acid** in the samples by interpolating their peak areas from the calibration curve.

Biological Activity and Visualization

3,5-Dichlorosalicylic acid is recognized as a bioactive molecule with potential therapeutic applications. Notably, it has been identified as a potential inhibitor of human 20α-hydroxysteroid dehydrogenase (20α-HSD), an enzyme implicated in hormone metabolism.[1] The inhibitory action disrupts the normal catalytic function of the enzyme.



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Caption: Workflow of 20α-HSD enzyme inhibition by **3,5-Dichlorosalicylic acid**.

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